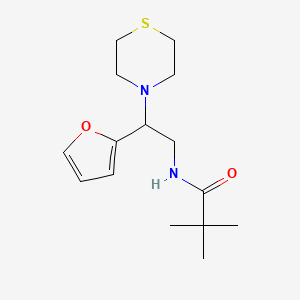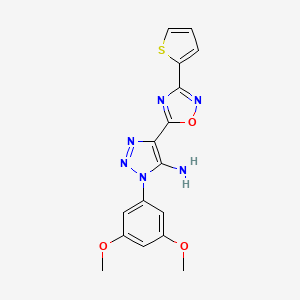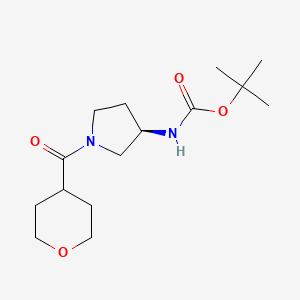
N-(2-(furan-2-yl)-2-thiomorpholinoethyl)pivalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N-(2-(furan-2-yl)-2-thiomorpholinoethyl)pivalamide” is a complex organic molecule. It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen . The molecule also includes a thiomorpholine ring, which is a six-membered ring with four carbon atoms, one nitrogen atom, and one sulfur atom. The term “pivalamide” suggests the presence of a pivaloyl group, which is a type of acyl group derived from pivalic acid .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as 1D NMR spectroscopic analyses (1H and 13C NMR), 2D NMR spectroscopy (HSQC, NOESY), and high-resolution mass spectrometry (HRMS) .Chemical Reactions Analysis
Furan compounds can undergo a variety of reactions, including Diels–Alder additions to electrophilic alkenes and alkynes . They can also undergo hydroxymethylation, formylation, and acylation .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would likely be determined using techniques such as FT-IR, FT-Raman, UV–vis, and 1H NMR spectroscopic techniques .Scientific Research Applications
Phosphoinositide 3-Kinase Inhibition
Furan derivatives have been identified as potent and selective inhibitors of phosphoinositide 3-kinase gamma (PI3Kγ), a promising target for inflammatory and autoimmune diseases. For instance, furan-2-ylmethylene thiazolidinediones exhibit selective inhibition of PI3Kγ, suggesting that structurally related compounds like N-(2-(furan-2-yl)-2-thiomorpholinoethyl)pivalamide could be explored for similar biological activities (Pomel et al., 2006).
Supramolecular Chemistry and Crystal Engineering
Research on furan derivatives, including studies on their crystal structures and supramolecular interactions, has broad implications for the design of novel materials and pharmaceuticals. The detailed investigation of similar compounds' crystal structures provides a foundation for understanding how this compound might behave in solid-state forms, which is crucial for its application in material science and drug development (Sun et al., 2021).
Antimicrobial Activity
Thiazole and furan moieties present in compounds have been investigated for their antimicrobial properties. Studies show that these compounds exhibit significant activity against a range of microorganisms, indicating that this compound could potentially be developed into antimicrobial agents (Cakmak et al., 2022).
Antiviral Properties
Furan-carboxamide derivatives have been reported as potent inhibitors of the influenza A H5N1 virus, highlighting the potential of furan derivatives in antiviral research. This suggests that this compound could be explored for its efficacy against viral infections, offering a new avenue for the development of antiviral medications (Yongshi et al., 2017).
Drug Metabolism Studies
The metabolic pathways of similar compounds have been elucidated, providing insights into how this compound might be metabolized in the body. Understanding the metabolism of such compounds is crucial for assessing their safety profile and optimizing their pharmacokinetic properties (Song et al., 2014).
Future Directions
Mechanism of Action
Furan derivatives
Furan is a heterocyclic organic compound consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Compounds containing a furan ring have shown a wide range of biological and pharmacological activities. For example, they have been found to exhibit antibacterial, antifungal, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging, and anticancer properties .
Morpholine derivatives
Morpholine is a common chemical structure found in many pharmaceuticals and agrochemicals. It’s a heterocyclic organic compound featuring a six-membered ring with four carbon atoms, one oxygen atom, and one nitrogen atom. Morpholine derivatives have been associated with a variety of biological activities, including antimicrobial, antiviral, and anticancer effects .
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-thiomorpholin-4-ylethyl]-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2S/c1-15(2,3)14(18)16-11-12(13-5-4-8-19-13)17-6-9-20-10-7-17/h4-5,8,12H,6-7,9-11H2,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBYOCGFRXJNJIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCC(C1=CC=CO1)N2CCSCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2705244.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B2705247.png)
![[4-(4-Cyanophenyl)phenyl] 2-(2-nitrophenyl)sulfinylacetate](/img/structure/B2705250.png)
![2-[5-(Diethylsulfamoyl)-2-oxo-1,2-dihydropyridin-1-yl]acetic acid](/img/structure/B2705251.png)
![[1-Methyl-2-(thiophen-2-yl)piperidin-3-yl]methanamine](/img/structure/B2705252.png)
![(Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2705256.png)
![N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2705257.png)
![1-(Chloromethyl)-3-(3-chloro-4-methylphenyl)bicyclo[1.1.1]pentane](/img/structure/B2705258.png)


![2-ethoxy-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2705262.png)

![8,9-dimethoxy-5-[(4-methylbenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2705264.png)
